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Introduction

Scandium-44 (*4Sc) is an emerging positron-emitting radionuclide for Positron Emission
Tomography (PET) imaging that offers several advantages for labeling antibodies and proteins.
With a half-life of 3.97 hours, it is well-suited for imaging biomolecules with intermediate
biological half-lives, such as antibody fragments and peptides, allowing for same-day imaging
procedures.[1][2] Its decay characteristics, including a high positron branching ratio (94.3%)
and a lower average positron energy (632 keV) compared to Gallium-68, can lead to improved
spatial resolution in PET images.[3][4] Furthermore, 44Sc forms a theranostic pair with the
therapeutic beta-emitter Scandium-47 (*’Sc), enabling the development of matched pairs of
radiopharmaceuticals for both diagnosis and therapy.[5][6]

These application notes provide detailed protocols for the conjugation of bifunctional chelators
to antibodies and proteins, subsequent radiolabeling with 44Sc, and quality control of the final
radiolabeled product.

Production of Scandium-44

Scandium-44 can be produced through several methods:

¢ Cyclotron Production: The most common method involves the proton irradiation of a
Calcium-44 (#4Ca) target via the 44Ca(p,n)*4Sc nuclear reaction.[1][7] This method can
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produce high yields of 44Sc with high radionuclidic purity.[5] Natural calcium targets can also
be used as a more cost-effective alternative for preclinical studies, though this may result in
lower radionuclidic purity.[8][9] Another cyclotron-based route is the proton irradiation of
enriched Titanium-47 (*7Ti) targets via the 4’Ti(p,0)**Sc reaction.[3][10]

o 44Ti/*4Sc Generator: A cyclotron-independent source of 44Sc is the 44Ti/44Sc generator.[1][3]
The long half-life of the parent isotope Titanium-44 (#4Ti, t1/2 = 59.3 years) allows for a long-
lasting and portable source of 44Sc, making it suitable for facilities without a cyclotron.[1]

Chelator Selection for Antibody and Protein
Conjugation

The stable attachment of 44Sc to a biomolecule requires a bifunctional chelator, which strongly
binds the scandium ion and provides a functional group for covalent linkage to the antibody or
protein. The choice of chelator is critical and depends on the nature of the biomolecule,
particularly its heat sensitivity.

e Macrocyclic Chelators (DOTA-based): 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic
acid (DOTA) and its derivatives are widely used for labeling with trivalent radiometals.[8][9]
DOTA forms highly stable complexes with 44Sc.[11] However, radiolabeling with DOTA-
conjugated biomolecules typically requires heating (e.g., 90-95°C), which can be detrimental
to heat-sensitive proteins and antibodies.[8][12]

e Acyclic Chelators (DTPA-based): Chelators like N-[(R)-2-amino-3-(para-isothiocyanato-
phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N’,N",N"-pentaacetic acid (CHX-A"-
DTPA) and p-SCN-Bn-DTPA allow for radiolabeling with 4#Sc at room temperature.[1][13]
This is a significant advantage when working with biomolecules that are prone to
denaturation at elevated temperatures.[14]

o Other Chelators: Novel chelators like 3,4,3-(LI-1,2-HOPOQO) and pypa are also being explored
for 44Sc, offering the potential for room temperature labeling and high stability.[4][6]

Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS ester to an
Antibody
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This protocol describes the conjugation of a DOTA-NHS ester to the primary amine groups
(e.g., lysine residues) of a monoclonal antibody.

Workflow for Antibody-Chelator Conjugation
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Antibody Preparation

Purify Antibody (remove BSA, azide)

Buffer Exchange into Carbonate/Bicarbonate Buffer (pH 8.5-9.0)

Conjugation Reaction

Adjust Antibody Concentration (e.g., 2 mg/mL) Prepare DOTA-NHS Ester Solution in DMSO

Add DOTA-NHS to Antibody (e.g., 20-fold molar excess)

Incubate (e.g., 20 hours at 4°C or 1 hour at RT)

Purification pf Conjugate

Quench Reaction (optional, e.g., with Tris)

:

Purify Conjugate via Size Exclusion Chromatography (e.g., PD-10 column)

:

Characterize Conjugate (Concentration, Chelator-to-Antibody Ratio)

Click to download full resolution via product page

Caption: Workflow for conjugating a DOTA-NHS ester to an antibody.
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Materials:

Monoclonal antibody (free of amine-containing stabilizers like BSA or glycine)

e DOTA-NHS ester (e.g., 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-
hydroxysuccinimide ester)

e Anhydrous Dimethyl sulfoxide (DMSO)
o Borate buffer (0.1 M, pH 8.5) or Carbonate/Bicarbonate buffer (0.5 M, pH 8.75)
» Phosphate-buffered saline (PBS), pH 7.4
¢ Size exclusion chromatography column (e.g., PD-10)
o Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
e Antibody Preparation:
o If necessary, purify the antibody to remove any amine-containing substances.[15]

o Perform a buffer exchange into 0.1 M borate buffer (pH 8.5) or 0.5 M
carbonate/bicarbonate buffer (pH 8.75).[15][16]

o Adjust the antibody concentration to 2-10 mg/mL.[15][16]
o Conjugation Reaction:

o Prepare a fresh stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
[15]

o Add a 5 to 100-fold molar excess of the DOTA-NHS ester solution to the antibody solution.
[16] The optimal ratio should be determined empirically for each antibody.

o Incubate the reaction mixture for 20 hours at 4°C or for 1 hour at room temperature with
gentle agitation.[15][16]
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 Purification of the DOTA-Antibody Conjugate:

o Remove the excess, unreacted DOTA-NHS ester by size exclusion chromatography (e.g.,
using a PD-10 column) with PBS as the mobile phase.[16]

o Collect fractions and determine the protein concentration (e.g., by Nanodrop or Bradford
assay).[15][16]

o Pool the fractions containing the antibody conjugate. The conjugate is now ready for
radiolabeling or can be stored at -20°C or -80°C.

Protocol 2: Radiolabeling of DOTA-conjugated Antibody
with 44Sc

This protocol outlines the radiolabeling of a DOTA-conjugated antibody with cyclotron-produced

445c.

Workflow for 44Sc Radiolabeling and Quality Control

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5029596/
https://www.furthlab.xyz/antibody_conjugation
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029596/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Radiolabeling

Prepare 44ScCls in Buffer (e.g., 0.5 M Sodium Acetate, pH 4.5)

Add DOTA-Antibody Conjugate to 44Sc solution

Incubate (e.g., 15-30 min at 90-95°C)

Purification and|Quality Control

Purify Radiolabeled Antibody (e.g., PD-10 column)

Determine Radiochemical Purity (e.g., iTLC, radio-HPLC)

Perform in vitro Stability Test (e.g., in human serum)

Click to download full resolution via product page
Caption: Workflow for #4Sc radiolabeling and subsequent quality control.
Materials:
+ DOTA-antibody conjugate
e 44Sc solution (e.g., 4ScCls in dilute HCI)

¢ Sodium acetate buffer (0.5 M, pH 4.5)
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o Heating block or water bath

¢ Size exclusion chromatography column (e.g., PD-10)

e Instant thin-layer chromatography (iTLC) strips

» Mobile phase for iTLC (e.g., 0.1 M sodium citrate, pH 4.5)
e Radio-TLC scanner or phosphor imager

e Human serum

Procedure:

» Radiolabeling Reaction:

o In areaction vial, add 148 MBq of 44Sc solution to 1 mL of 0.5 M sodium acetate buffer
(pH 4.5).[8]

o Add the DOTA-antibody conjugate (amount to be optimized, typically in the range of 10-
100 pg).

o Incubate the reaction mixture at 90-95°C for 15-20 minutes.[12][17] Note: For room
temperature labeling with DTPA-conjugates, incubate for 30 minutes at room temperature.
[13]

« Purification of the 44Sc-labeled Antibody:

[e]

Purify the radiolabeled antibody using a PD-10 size exclusion column, eluting with PBS.[1]
[14]

[e]

Collect fractions (typically 0.5-1 mL) and measure the radioactivity of each fraction.

o

The radiolabeled antibody will elute in the initial fractions (around 3-4 mL), while free 44Sc
will be retained and elute later.[1][14]

o

Pool the fractions containing the purified 44Sc-DOTA-antibody.
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e Quality Control:

o Radiochemical Purity (RCP):

Spot a small aliquot of the final product onto an iTLC strip.
» Develop the strip using 0.1 M sodium citrate (pH 4.5) as the mobile phase.[8]

» In this system, the 44Sc-labeled antibody remains at the origin (Rf = 0.0-0.2), while free
44Sc migrates with the solvent front (Rf = 0.6-1.0).[8]

= Analyze the strip using a radio-TLC scanner or phosphor imager to determine the
percentage of radioactivity at the origin, which corresponds to the RCP. A RCP of >95%

is generally desired.
o In Vitro Stability:
» Incubate an aliquot of the purified 44Sc-labeled antibody in human serum at 37°C.[1]

= At various time points (e.g., 1, 4, 8 hours), analyze the samples by iTLC or radio-HPLC
to determine the percentage of intact radiolabeled antibody.[13][18]

Data Presentation

The following tables summarize key quantitative data from literature for the 44Sc labeling of

various biomolecules.

Table 1: 44Sc Labeling of Antibodies and Proteins
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. Labeling Labeling Radioche .

Biomolec ] . Specific Referenc
Chelator Temp. Time mical o

ule . ] Activity e

(°C) (min) Yield (%)
Cetuximab- CHX-A"- Room 45 High (not ~63 GBqg/ 1
<

Fab DTPA Temp specified) pmol

Anti-PD-
p-SCN-Bn-  Room Not

L1-B11- 30 94.8 +3.1 B [13]
DTPA Temp specified

19G

Anti-PD-
p-SCN-Bn-  Room Not

L1-B11- 30 73.6+12.1 B [13]
DTPA Temp specified

Nanobody

Table 2: 44Sc Labeling of Peptides
. Labeling Labeling Radioche o

Biomolec ] ) Specific Referenc
Chelator Temp. Time mical o

ule . . Activity e

(°C) (min) Yield (%)
Dimeric 7.4
_ DOTA 90 15 >90 [8][9]

cyclic-RGD MBg/nmol

DOTA- Not Not ) Not
DOTA g _ High - [11]

RGD specified specified specified

DOTA- Not Not ] Not
DOTA B B High B [11]

NOC specified specified specified

A7R _ Not

_ DOTA 95 20 High N [12]
Peptide specified

Table 3: In Vitro Stability of 4*Sc-labeled Biomolecules
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Biomolecul Stability ) .
Chelator Time Point % Intact Reference
e Assay
44Sc-CHX-A"-
Mouse
DTPA- CHX-A"- - "Remarkably
) Serum @ Not specified [1]
Cetuximab- DTPA stable"
37°C
Fab
[#4Sc]Sc-B11-  p-SCN-Bn- Human
8h > 70% [13]
19G DTPA Serum
[#4Sc]Sc-B11-  p-SCN-Bn- Human
8h > 95% [13]
Nanobody DTPA Serum
44Sc-DOTA- Buffer )
_ DOTA _ 4 half-lives Stable [11]
Peptides Solution
Conclusion

Scandium-44 is a highly promising radionuclide for the development of PET imaging agents
based on antibodies and proteins. Its favorable physical characteristics and the potential for
room-temperature labeling protocols make it an attractive alternative to other established PET
isotopes. The protocols and data presented here provide a comprehensive guide for
researchers and scientists to successfully implement 44Sc-labeling in their drug development
and preclinical imaging workflows. Careful optimization of conjugation and labeling conditions
for each specific biomolecule is crucial to ensure high radiochemical purity, stability, and
retained biological activity of the final radiopharmaceutical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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